molecular formula C16H30O2S3 B3068480 2-(Dodecylthiocarbonothioylthio)propanoic acid CAS No. 558484-21-2

2-(Dodecylthiocarbonothioylthio)propanoic acid

Cat. No. B3068480
M. Wt: 350.6 g/mol
InChI Key: CFCFZJHCTNKHGJ-UHFFFAOYSA-N
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Description

2-(Dodecylthiocarbonothioylthio)propionic acid, also known as DoPAT, is a trithiocarbonate reversible addition–fragmentation chain transfer (RAFT) agent . It is especially suited for the controlled radical polymerization of styrene, acrylate, and acrylamide monomers .


Molecular Structure Analysis

The empirical formula of 2-(Dodecylthiocarbonothioylthio)propanoic acid is C16H30O2S3 . The molecular weight is 350.60 .


Chemical Reactions Analysis

2-(Dodecylthiocarbonothioylthio)propanoic acid is an active compound that can react with other substances . It is a weak acid that can participate in esterification and acylation reactions . It is relatively stable in air but can undergo oxidation reactions under light conditions .


Physical And Chemical Properties Analysis

2-(Dodecylthiocarbonothioylthio)propanoic acid is a powder or crystal with a melting point of 78-82 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Polymerization

2-(Dodecylthiocarbonothioylthio)propanoic acid is utilized in synthesizing and characterizing polymers. For instance, it has been used as a reversible addition fragmentation chain transfer (RAFT) agent in the preparation of amphiphilic polymers, leading to stable emulsions with potential applications in resin systems and core-shell latex formulations at ambient temperatures (Wang, Li, Lu, & Pu, 2011); (Wang, Zhang, Li, & Pu, 2010). This chemical also facilitates controlled molecular weight and particle size distribution in styrene latex synthesis (Luo, Wang, Li, & Zhu, 2011).

Emulsion Polymerization

In emulsion polymerization processes, this acid functions as a surface-active RAFT agent, aiding in the formation of stable particles and enhancing the polymerization of certain monomers like n-butyl methacrylate. However, its efficiency in controlling molar mass can vary depending on the polymerization conditions and the monomers used (Stoffelbach, Tibiletti, Rieger, & Charleux, 2008).

Chemical Synthesis

This acid is also significant in the chemical synthesis of various compounds. It has been used in the preparation of novel bifunctional trithiocarbonate agents, which are crucial for controlled radical polymerization techniques (Laschewsky, Pound, Skrabania, Holdt, & Teller, 2007). Moreover, it plays a role in synthesizing light stabilizers, indicating its potential in material science applications (Deng Yi, 2008).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . It is recommended to obtain special instructions before use and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2S3/c1-3-4-5-6-7-8-9-10-11-12-13-20-16(19)21-14(2)15(17)18/h14H,3-13H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCFZJHCTNKHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dodecylthiocarbonothioylthio)propanoic acid

CAS RN

558484-21-2
Record name 558484-21-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Yu, J Wang, J Zong - Designed Monomers and Polymers, 2015 - Taylor & Francis
In this study, α,ω-vinyl telechelic polyurethane macromonomers used as macromonomer and stabilizer of emulsion system were synthesized by reaction of poly(propylene glycol), 4,4-…
Number of citations: 7 www.tandfonline.com
TW Wang, ZX Li, HS Lu, JL Pu - Advanced Materials Research, 2012 - Trans Tech Publ
A reversible addition fragmentation chain transfer (RAFT) agent, 2-(dodecylthiocarbonothioylthio)propanoic acid (RAFT-1), was synthesized and characterized. Diacetone acrylamide …
Number of citations: 0 www.scientific.net
S Xiao, PA Charpentier - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C16H30O2S3, the decyl chain adopts an extended zigzag conformation. Two molecules are disposed about a center of inversion, forming an O—H⋯O hydrogen-…
Number of citations: 2 scripts.iucr.org
TW Wang, SY Zhang, ZX Li, JL Pu - Advanced Materials Research, 2011 - Trans Tech Publ
A reversible addition fragmentation chain transfer (RAFT) agent, 2- (dodecylthiocarbonothioylthio)propanoic acid (RAFT-1), was synthesized and characterized. Equimolar doses of …
Number of citations: 0 www.scientific.net
Z Li, W Fan, W Wei, J Pu - NIP & Digital Fabrication Conference, 2009 - library.imaging.org
This study presents an approach to prepare nano-sized silver particles via in-situ reduction process. First, a reversible addition fragmentation chain transfer (RAFT) agent, 2-(…
Number of citations: 0 library.imaging.org
SM Clark, JA Campbell, DA Lewis - Australian Journal of …, 2015 - CSIRO Publishing
Narrow dispersity polymers with a high tethered fullerene content were synthesised by first polymerising poly(chloromethyl styrene) using reversible addition–fragmentation chain …
Number of citations: 4 www.publish.csiro.au
CR Bilchak, E Buenning, M Asai, K Zhang… - …, 2017 - ACS Publications
Polymer-based membranes play a key role in several industrially important gas separation technologies, eg, removing CO 2 from natural gas, with enormous economic and …
Number of citations: 98 pubs.acs.org
CR Bilchak, M Jhalaria, S Adhikari, J Midya… - …, 2022 - ACS Publications
We rationalize the unusual gas transport behavior of polymer-grafted nanoparticle (GNP) membranes. While gas permeabilities depend specifically on the chemistry of the polymers …
Number of citations: 10 pubs.acs.org
A Gunaydin, P Grysan, DF Schmidt, R Dieden… - New Journal of …, 2022 - pubs.rsc.org
For the first time, random copolymers of styrene (St) and 1,3-butadiene (Bd) (poly(Stn-r-Bdm), styrene butadiene rubber, SBR) were successfully prepared via solution reversible addition…
Number of citations: 4 pubs.rsc.org
CR Bilchak, M Jhalaria, Y Huang, Z Abbas, J Midya… - ACS …, 2020 - ACS Publications
Polymer membranes are critical to many sustainability applications that require the size-based separation of gas mixtures. Despite their ubiquity, there is a continuing need to selectively …
Number of citations: 56 pubs.acs.org

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